3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one
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Overview
Description
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a naphthopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-step organic reactions. One common method involves the cyclization of a pyridine derivative with a naphthopyranone precursor under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyridine compounds .
Scientific Research Applications
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices[][3].
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine structure.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.
Uniqueness
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
652137-98-9 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-pyridin-2-ylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C18H11NO2/c20-15-11-17(14-7-3-4-10-19-14)21-16-9-8-12-5-1-2-6-13(12)18(15)16/h1-11H |
InChI Key |
ZTEHSCMHCBKLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=N4 |
Origin of Product |
United States |
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